1-(Isoquinolin-8-yl)ethan-1-ol
Description
1-(Isoquinolin-8-yl)ethan-1-ol (molecular formula: C₁₁H₁₁NO) is a secondary alcohol featuring an isoquinoline moiety linked to an ethanol group. The compound’s structure is characterized by a bicyclic aromatic system (isoquinoline) substituted at the 8-position with a hydroxethyl chain. Key identifiers include:
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-isoquinolin-8-ylethanol |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-4-2-3-9-5-6-12-7-11(9)10/h2-8,13H,1H3 |
InChI Key |
XJHWVKVPOQCBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1C=NC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl- or heteroaryl-substituted ethanols. Below is a systematic comparison with structurally and functionally related analogs:
Pyridinyl Ethanols
- Examples :
- 1-(Pyridin-2-yl)ethan-1-ol
- 1-(Pyridin-3-yl)ethan-1-ol
- 1-(Pyridin-4-yl)ethan-1-ol
- Structural Differences: Pyridine rings (monocyclic) vs. isoquinoline (bicyclic).
- Synthesis : Catalytic hydrogenation of acetylpyridines using nickel(II) N-heterocyclic carbene complexes achieves >90% conversion for pyridinyl analogs .
- NMR Data: 1-(Pyridin-4-yl)ethan-1-ol: δ 1.46 (CH₃), δ 4.86 (CH-OH), δ 7.27–8.42 (aromatic H) . 1-(Isoquinolin-8-yl)ethan-1-ol: Aromatic protons in isoquinoline exhibit distinct downfield shifts due to extended conjugation .
- Applications: Pyridinyl ethanols serve as intermediates in asymmetric catalysis, whereas isoquinoline derivatives are explored for antitumor activity .
Fluorophenyl/Chlorophenyl Ethanols
- Examples :
- (R)-1-(3-Fluorophenyl)ethan-1-ol
- (R)-1-(4-Fluorophenyl)ethan-1-ol
- (R)-1-(3-Chlorophenyl)ethan-1-ol
- Structural Differences: Phenyl rings with halogen substituents vs. heteroaromatic isoquinoline.
- Synthesis : High-yield (99%) asymmetric reductions with stereochemical purity (87–90%) using chiral catalysts .
- Properties: Lower boiling points (oily consistency) compared to crystalline isoquinoline derivatives. Chiral HPLC analysis confirms enantiomeric excess .
Trimethylpyridinyl Ethanol
- Example : 1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol
- Bioactivity : Demonstrates hemorheological activity (reduces blood viscosity) and antifibrotic effects in pulmonary fibrosis models .
- Comparison: Isoquinolin-8-yl ethanol’s bioactivity remains less explored, though its structural complexity may enhance receptor binding in drug design .
Heterocyclic Derivatives
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